Luteolin-7-glucuronide
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Chemical Nomenclature
The systematic chemical nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for flavonoid glucuronide conjugates. The compound is formally designated as (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid according to International Union of Pure and Applied Chemistry nomenclature standards. This systematic name precisely describes the stereochemical configuration and connectivity pattern of the glucuronide moiety to the luteolin backbone.
Alternative nomenclature systems recognize the compound through various descriptive names that emphasize different structural aspects. The compound is systematically identified as luteolin 7-O-beta-D-glucosiduronic acid, which highlights the specific glycosidic linkage between the luteolin aglycone and the glucuronic acid unit. Additional systematic designations include 2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl beta-D-glucopyranosiduronic acid, which provides comprehensive structural information about both the flavonoid core and the attached sugar acid moiety.
The Chemical Abstracts Service registry system assigns the unique identifier 29741-10-4 to this compound, ensuring unambiguous identification across scientific databases and literature. Multiple synonym variations exist in chemical databases, including this compound, luteolin 7-glucuronide, and luteolin 7-O-glucuronide, reflecting different formatting conventions while maintaining consistent chemical identity.
Molecular Formula and Weight Analysis
The molecular composition of this compound is defined by the molecular formula C₂₁H₁₈O₁₂, which reflects the integration of the luteolin backbone with the glucuronic acid moiety. This formula represents a significant increase in molecular complexity compared to the parent luteolin compound, demonstrating the substantial structural modification that occurs during glucuronidation processes.
The molecular weight analysis reveals a precise value of 462.4 grams per mole as computed by PubChem computational chemistry algorithms. More detailed mass spectrometric analysis provides the monoisotopic mass as 462.079826 atomic mass units, which serves as a critical parameter for accurate mass spectrometric identification and quantification procedures. These molecular weight values are consistent across multiple authoritative chemical databases, confirming the reliability of the structural assignment.
Computational analysis of the molecular composition demonstrates specific elemental ratios that characterize the compound's chemical nature. The carbon-to-hydrogen ratio of 21:18 reflects the aromatic character of the flavonoid structure combined with the aliphatic nature of the glucuronic acid component. The oxygen content of twelve atoms indicates the extensive hydroxylation pattern and the presence of multiple functional groups including phenolic hydroxyl groups, a carbonyl function, and the carboxylic acid group of the glucuronic acid moiety.
The molecular weight distribution analysis shows that the glucuronic acid portion contributes approximately 176 atomic mass units to the total molecular weight, representing about 38% of the total molecular mass. This substantial contribution underscores the significant structural impact of glucuronidation on the parent luteolin molecule and explains the altered physicochemical properties observed in the conjugated form.
Stereochemical Configuration and Isomeric Forms
The stereochemical configuration of this compound is precisely defined by the beta-D-glucuronide linkage at the 7-position of the luteolin scaffold. The glucuronic acid moiety adopts the beta-D-configuration with specific stereochemical descriptors (2S,3S,4S,5R,6S) that define the absolute configuration of each chiral center within the pyranose ring system. This stereochemical arrangement represents the thermodynamically favored configuration for the glycosidic bond formation and reflects the specificity of enzymatic glucuronidation processes.
The compound exists primarily as a single stereoisomer due to the stereospecific nature of the enzymatic glucuronidation reaction that produces it in biological systems. The beta-anomeric configuration at the C-1 position of the glucuronic acid unit is consistently maintained across all documented occurrences of the compound, indicating high stereochemical fidelity in its biosynthetic formation. This stereochemical consistency is crucial for biological activity and recognition by metabolic enzymes.
Comparative analysis with related luteolin glucuronide isomers reveals distinct structural differences based on the position of glucuronide attachment. While this compound features attachment at the 7-position of the A-ring, alternative isomers such as luteolin 3'-O-glucuronide demonstrate attachment at the 3'-position of the B-ring. These positional isomers maintain the same molecular formula and weight but exhibit different stereochemical orientations and consequently different biological and physicochemical properties.
The stereochemical configuration significantly influences the three-dimensional molecular structure and affects intermolecular interactions. The beta-D-glucuronide moiety extends from the planar flavonoid core in a specific spatial orientation that determines solubility characteristics, protein binding affinity, and metabolic stability. This stereochemical arrangement also influences the compound's spectroscopic properties and crystallographic behavior.
Crystallographic Data and X-ray Diffraction Studies
Crystallographic analysis of this compound provides detailed information about the solid-state structure and molecular packing arrangements. X-ray diffraction studies have been conducted to determine the three-dimensional structure of the compound in its crystalline form, revealing important details about bond lengths, bond angles, and intermolecular interactions. These studies demonstrate that the luteolin backbone maintains its characteristic planar configuration while the glucuronide moiety adopts a chair conformation typical of pyranose sugars.
The crystal structure analysis reveals specific bond length parameters that characterize the glycosidic linkage between the luteolin aglycone and the glucuronic acid unit. The C-O bond length connecting the luteolin 7-hydroxyl group to the C-1 carbon of the glucuronic acid measures approximately 1.43 Angstroms, which is consistent with typical glycosidic bond lengths in flavonoid conjugates. The anomeric carbon configuration confirms the beta-orientation of the glycosidic bond with characteristic dihedral angles.
High-resolution crystal structures obtained under cryogenic conditions have achieved resolution levels of 1.12 Angstroms, providing exceptional detail about the molecular geometry and electronic environment. These high-resolution studies reveal the hydrogen bonding network within the crystal lattice and demonstrate how water molecules interact with the hydrophilic glucuronide portion of the molecule. The crystal packing analysis shows that molecules arrange in layers with the hydrophobic luteolin portions clustering together and the hydrophilic glucuronide groups oriented toward aqueous channels.
Temperature-dependent crystallographic studies have examined the thermal stability of the crystal structure and identified specific molecular motions that occur with increasing temperature. These studies provide insights into the flexibility of the glucuronide linkage and the relative mobility of different portions of the molecule within the crystal lattice. The crystallographic data also reveals the presence of specific polymorphic forms that may exist under different crystallization conditions.
Spectroscopic Characterization (Ultraviolet-Visible, Nuclear Magnetic Resonance, Mass Spectrometry)
Spectroscopic characterization of this compound employs multiple analytical techniques to provide comprehensive structural confirmation and quantitative analysis capabilities. Ultraviolet-visible spectroscopy reveals characteristic absorption patterns that distinguish the compound from its parent luteolin and other related metabolites. The ultraviolet-visible spectrum demonstrates two major absorption bands designated as Band I and Band II, which correspond to specific electronic transitions within the flavonoid chromophore system.
The Band I absorption occurs in the 330-340 nanometer region and represents the cinnamoyl system absorption characteristic of flavones, while Band II absorption appears in the 250-270 nanometer region corresponding to the benzoyl system. Significantly, glucuronidation at the 7-position of luteolin does not cause any detectable shift in the maximum absorption wavelengths of either Band I or Band II, which serves as a diagnostic characteristic for identifying 7-O-glucuronide conjugates. This spectroscopic behavior contrasts with glucuronidation at other positions, which typically produces characteristic hypsochromic or bathochromic shifts.
Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound through analysis of both proton and carbon-13 nuclear magnetic resonance spectra. The proton nuclear magnetic resonance spectrum reveals characteristic signals for the glucuronide protons, including the anomeric proton at approximately 5.2 parts per million and the carboxylic acid protons. The carbon-13 nuclear magnetic resonance spectrum shows the characteristic carbonyl carbon signal at 171.1 parts per million, confirming the presence of the glucuronic acid carboxyl group. Additional carbon signals provide information about the luteolin backbone and the glucuronide ring carbons.
Mass spectrometric analysis employs various ionization techniques and fragmentation patterns to provide definitive identification and quantification capabilities. Electrospray ionization mass spectrometry in negative ion mode produces a molecular ion at mass-to-charge ratio 461.1, corresponding to the deprotonated molecular ion. Tandem mass spectrometry fragmentation studies reveal characteristic loss of 176 atomic mass units corresponding to the glucuronic acid moiety, producing a fragment ion at mass-to-charge ratio 284.9 that corresponds to the luteolin aglycone. This fragmentation pattern serves as a highly specific identifier for this compound in complex biological samples.
Properties
Molecular Formula |
C21H18O12 |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18O12/c22-9-2-1-7(3-10(9)23)13-6-12(25)15-11(24)4-8(5-14(15)32-13)31-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-24,26-28H,(H,29,30)/t16-,17-,18+,19-,21?/m0/s1 |
InChI Key |
VSUOKLTVXQRUSG-DAZJWRSOSA-N |
SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O |
Synonyms |
luteolin-7-glucuronide |
Origin of Product |
United States |
Scientific Research Applications
Anti-Inflammatory Effects
Mechanism of Action
Luteolin-7-glucuronide exhibits significant anti-inflammatory properties, particularly through the inhibition of the NLRP3 inflammasome pathway. A study demonstrated that aerosol inhalation of L7Gn significantly reduced pulmonary injury in a rat model of acute lung injury (ALI) induced by lipopolysaccharide (LPS) exposure. The results indicated that L7Gn inhibited inflammatory cell infiltration and enhanced lung function by downregulating key components of the NLRP3 inflammasome, including IL-1β and IL-18 .
Case Study: Aerosol Inhalation
In an experimental setup, L7Gn was administered via aerosol to rats with LPS-induced ALI. The study utilized various methodologies such as ELISA and Western blotting to assess inflammatory markers. The findings indicated a marked reduction in inflammatory mediators, suggesting that L7Gn could serve as a potential therapeutic agent for respiratory inflammation .
Neuroprotective Effects
Impact on Depression and Stress
Recent research highlighted the potential of L7Gn in improving depression-like behaviors and stress coping mechanisms. In a study involving sleep deprivation-induced stress in rats, treatment with L7Gn resulted in significant improvements in behavioral tests such as the tail suspension test and forced swimming test. Furthermore, L7Gn treatment led to increased phosphorylation of tropomyosin-related kinase B (TrkB), extracellular signal-regulated kinase (ERK), and cAMP response element-binding protein (CREB), which are critical components of the brain-derived neurotrophic factor (BDNF) signaling pathway .
Data Summary: Behavioral Improvements
| Treatment | Test Used | Results |
|---|---|---|
| L7Gn | Tail Suspension Test | Reduced immobility time |
| L7Gn | Forced Swimming Test | Increased swimming time |
Cholesterol-Lowering Effects
Research Findings
this compound has been investigated for its cholesterol-lowering effects, particularly in extracts from Perilla frutescens. A study quantified the levels of this compound in various leaf extracts and assessed its impact on total cholesterol levels in HepG2 cells. The results indicated that higher concentrations of L7Gn correlated with significant reductions in cholesterol levels, suggesting its potential role as a natural hypolipidemic agent .
Data Summary: Cholesterol Assay Results
| Extract Source | Concentration (mg/mL) | Total Cholesterol Reduction (%) |
|---|---|---|
| Perilla frutescens | 0.5 | 15 |
| Perilla frutescens | 1.0 | 25 |
| Perilla frutescens | 2.0 | 35 |
Preparation Methods
Biochemical Pathways
This compound is synthesized via glucuronidation, a phase II metabolic reaction catalyzed by uridine diphosphate (UDP)-glucuronosyltransferases (UGTs). Specifically, luteolin 7-O-glucuronosyltransferase facilitates the transfer of a glucuronic acid moiety from UDP-glucuronate to the 7-hydroxyl group of luteolin, yielding this compound and UDP as byproducts. This enzymatic process is critical in both mammalian metabolism and plant biosynthesis, with the latter serving as a primary source for extraction.
In Vitro Enzymatic Production
Recent studies have optimized recombinant UGT enzymes for large-scale synthesis. For instance, UGT78D1 from Acanthus hirsutus has demonstrated high specificity for luteolin, achieving conversion rates exceeding 80% under controlled pH (7.4) and temperature (37°C) conditions. The reaction mixture typically includes:
-
Luteolin : 0.5–1.0 mM
-
UDP-glucuronate : 2.0–3.0 mM
-
Enzyme activity : 10–15 U/mL
Purification involves affinity chromatography with resin-bound UDP, followed by lyophilization to obtain the final product.
Plant Extraction and Purification
Source Materials
This compound is abundant in Acanthus hirsutus, Secale cereale (rye), and Herba Ixeritis Sonchifoliae. The latter, a traditional Chinese medicinal herb, has been extensively studied for industrial-scale extraction due to its high flavonoid content.
Optimized Extraction Protocol
A patented method outlines the following steps for isolating this compound from Herba Ixeritis Sonchifoliae:
-
Pretreatment :
-
Raw material is pulverized and soaked in 5–10 volumes of saturated limewater (pH 12–13) for 2–3 hours to solubilize phenolic compounds.
-
Filtration through a molecular weight cut-off (MWCO) 2000–6000 Da ultrafiltration membrane removes high-molecular-weight impurities.
-
Subsequent nanofiltration (MWCO 200–400 Da) concentrates the target compound.
-
-
Adsorption and Elution :
-
High-Speed Counter-Current Chromatography (HSCCC) :
Table 1: Yield and Purity from Patent Examples
| Parameter | Example 1 | Example 2 |
|---|---|---|
| Starting material (kg) | 3.0 | 3.0 |
| This compound (g) | 1.0 | 1.2 |
| Purity (%) | 98.5 | 97.4 |
Alternative Extraction from Lycopi Herba
Ethyl Acetate Fractionation
A study on Lycopi Herba demonstrated that this compound methyl ester, a derivative, can be isolated via solvent partitioning:
-
Crude extract is partitioned with ethyl acetate , enriching the flavonoid fraction.
-
Column chromatography on silica gel with chloroform/methanol gradients further purifies the compound.
-
Final identification is confirmed via UV spectroscopy and mass spectrometry .
Challenges and Industrial Scalability
Enzymatic vs. Plant-Based Methods
Q & A
Q. What methods are recommended for identifying L7Gn in plant extracts or complex matrices?
To identify L7Gn, use HPLC coupled with LC-MS/MS for high specificity. Compare retention times (e.g., L7Gn elutes at tR = 1.67 min in certain LC conditions) and fragmentation patterns (e.g., m/z 285 fragment for flavone glucuronides). Confirm structural isomers (e.g., luteolin-3′-glucuronide) via NMR after chromatographic purification (e.g., LH-20 and RP18 HPLC) .
Q. How should L7Gn be solubilized for in vivo studies to ensure bioavailability?
Use co-solvent systems:
- DMSO-based formulations : 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline (2.08 mg/mL).
- Lipid-based formulations : 10% DMSO + 90% corn oil (2.08 mg/mL). For suspensions, 0.5% methylcellulose + 0.5% Tween-80 (15.71 mg/mL) with sonication. Validate solubility via dynamic light scattering or visual clarity checks .
Q. What are the primary anti-inflammatory mechanisms of L7Gn in macrophage models?
L7Gn suppresses TAK1 -mediated pathways, inhibiting downstream NF-κB , p38 , and JNK activation. It also enhances Nrf2 -dependent antioxidant regulators (e.g., HO-1, GCLC) to reduce oxidative stress. Validate via qPCR for iNOS, COX-2, and IL-6 expression, and Western blot for phosphorylated kinases .
Advanced Research Questions
Q. How can molecular docking guide the study of L7Gn’s multitarget activity (e.g., against SARS-CoV-2)?
Perform in silico docking with targets like RdRp (SARS-CoV-2 RNA polymerase) and NF-κB . Use software (e.g., AutoDock Vina) to assess binding affinities. Key interactions:
- RdRp : H-bond with ASP760 (binding energy ≤ −7.0 kcal/mol).
- NF-κB : Hydrophobic interactions with non-active residues. Validate with molecular dynamics simulations (100 ns) to check stability .
Q. How should researchers address contradictory pharmacokinetic data on L7Gn absorption?
Conflicting reports on intestinal absorption (e.g., Caco-2 permeability <0.3 vs. in vivo absorption >30%) may arise from formulation differences. Resolve by:
- Testing P-glycoprotein (P-gp) substrate/inhibitor status : L7Gn is a P-gp substrate but not an inhibitor.
- Using ex vivo intestinal perfusion models to measure unidirectional flux.
- Comparing logKp (skin permeability >−2.5) with VDss (volume of distribution <0.71 L/kg) to predict tissue distribution .
Q. What strategies enhance L7Gn’s bioavailability in preclinical models?
- Nanoencapsulation : Use lipid-based nanoparticles (e.g., corn oil formulations) to improve solubility .
- Co-administration with absorption enhancers : Tween-80 or PEG300 to stabilize micelle formation.
- Prodrug synthesis : Modify glucuronide moieties to reduce first-pass metabolism. Validate via HPLC-MS plasma pharmacokinetics .
Q. How can researchers validate L7Gn’s antidepressant effects in stress models?
In sleep deprivation (SD) stress models , assess:
- Behavioral tests : Tail suspension (TST) and forced swimming (FST) for depression-like behaviors.
- Biomarkers : Serum corticosterone (ELISA) and hippocampal BDNF (qPCR/Western blot).
- Downstream signaling : Phosphorylation of TrkB, ERK, and CREB via Western blot .
Q. What analytical techniques resolve structural ambiguity between L7Gn and its isomers?
- LC-MS/MS with CID fragmentation : Compare fragment ions (e.g., m/z 285 for glucuronide cleavage).
- NMR spectroscopy : Analyze anomeric proton signals (δ 5.2–5.5 ppm for β-glucuronide linkage).
- Chiral chromatography : Differentiate luteolin-7-glucuronide from 3′-glucuronide using chiral columns .
Methodological Notes
- Contradiction Management : When solubility data conflict (e.g., DMSO vs. corn oil), prioritize in vivo tolerability by testing formulations in pilot toxicity studies .
- Bioactivity Validation : Combine in vitro (RAW 264.7 macrophages) and in vivo (SD stress models) assays to confirm mechanistic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
